Formation of N-Nitroso Fluoxetine in Fluoxetine Synthesis: An In-depth Technical Guide
Formation of N-Nitroso Fluoxetine in Fluoxetine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Challenge of Nitrosamine Impurities
Nitrosamine impurities in pharmaceuticals have become a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. These impurities can form when a secondary or tertiary amine reacts with a nitrosating agent. Fluoxetine, possessing a secondary amine in its structure, is susceptible to this reaction, leading to the formation of N-nitroso fluoxetine. Understanding the mechanism of its formation is paramount for developing effective control strategies throughout the manufacturing process.
The Chemical Mechanism of N-Nitroso Fluoxetine Formation
The formation of N-nitroso fluoxetine occurs through the nitrosation of the secondary amine group in the fluoxetine molecule. This reaction is typically acid-catalyzed and involves the reaction of fluoxetine with a nitrosating agent.
The Core Reaction: Nitrosation of a Secondary Amine
The fundamental reaction involves an electrophilic attack of a nitrosonium ion (NO+) or its carrier on the lone pair of electrons of the nitrogen atom in the secondary amine of fluoxetine. The general steps are as follows:
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Formation of the Nitrosating Agent: In the presence of an acid, nitrite salts (e.g., sodium nitrite, NaNO₂) are converted to nitrous acid (HNO₂).
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Generation of the Nitrosonium Ion: Nitrous acid is then protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).
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Nucleophilic Attack: The secondary amine of fluoxetine acts as a nucleophile and attacks the nitrosonium ion.
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Deprotonation: The resulting intermediate is then deprotonated, typically by a weak base such as water, to yield the stable N-nitrosamine, N-nitroso fluoxetine.
The overall reaction is significantly influenced by the pH of the reaction medium. While acidic conditions are necessary to generate the nitrosonium ion, highly acidic environments can protonate the secondary amine of fluoxetine, reducing its nucleophilicity and thereby slowing down the reaction.
Potential Sources of Nitrosating Agents in Fluoxetine Synthesis
The presence of nitrosating agents is a prerequisite for the formation of N-nitroso fluoxetine. These can be introduced into the manufacturing process through various sources, including:
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Raw Materials: Residual nitrites or nitrates in starting materials, reagents, or solvents.
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Reaction Byproducts: In-situ formation of nitrosating agents from other nitrogen-containing compounds under specific reaction conditions.
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Degradation: Degradation of materials containing nitro groups.
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Cross-Contamination: Contamination from other processes running in the same equipment.
A thorough risk assessment of all raw materials and the entire manufacturing process is crucial to identify and control potential sources of nitrosating agents.
Quantitative Data on N-Nitroso Fluoxetine Formation
A comprehensive review of the scientific literature did not yield specific quantitative data on the formation kinetics and yield of N-nitroso fluoxetine under varying experimental conditions such as pH, temperature, and reactant concentrations. While the general principles of nitrosamine formation suggest that higher temperatures and optimal acidic pH would favor the reaction, specific rate constants and activation energies for N-nitroso fluoxetine formation are not publicly available. The following table summarizes the expected qualitative impact of key parameters on the formation of N-nitroso fluoxetine based on general chemical principles of nitrosation.
| Parameter | Effect on N-Nitroso Fluoxetine Formation | Rationale |
| [Fluoxetine] | Increased formation with higher concentration | Higher availability of the secondary amine for reaction. |
| [Nitrosating Agent] | Increased formation with higher concentration | Increased availability of the electrophile for the nitrosation reaction. |
| pH | Optimal formation in weakly acidic conditions (pH 3-6) | Balances the need for nitrous acid formation with the availability of the unprotonated, nucleophilic secondary amine of fluoxetine. |
| Temperature | Increased formation with higher temperature | Provides the necessary activation energy for the reaction to proceed at a faster rate. |
Experimental Protocols
Representative Synthesis of Fluoxetine Hydrochloride
A common route for the synthesis of fluoxetine involves a three-step process: a Mannich reaction, followed by a reduction, and finally an etherification reaction. It is during the work-up of the final step or if acidic conditions are not well-controlled in the presence of residual nitrosating agents that N-nitroso fluoxetine could potentially form.
Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)propiophenone Hydrochloride
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To a reaction vessel, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
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Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
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Reflux the mixture for a specified period (e.g., 2-4 hours).
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Cool the reaction mixture and collect the precipitated product by filtration.
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Wash the product with a cold solvent (e.g., ethanol or acetone) and dry under vacuum.
Step 2: Reduction - Synthesis of 3-(Dimethylamino)-1-phenyl-1-propanol
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Dissolve the 3-(dimethylamino)propiophenone hydrochloride from Step 1 in a suitable solvent (e.g., methanol or ethanol).
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Cool the solution in an ice bath.
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Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Step 3: Etherification and Salt Formation - Synthesis of Fluoxetine Hydrochloride
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Dissolve the 3-(dimethylamino)-1-phenyl-1-propanol from Step 2 in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the alkoxide.
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To this mixture, add 4-chlorobenzotrifluoride.
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Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete.
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Cool the reaction mixture and quench with water.
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Extract the fluoxetine free base with a suitable organic solvent (e.g., toluene or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Bubble dry hydrogen chloride gas through the solution of the free base or add a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate fluoxetine hydrochloride.
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Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Potential for N-Nitroso Fluoxetine Formation: If any residual nitrosating agents are present, the acidic conditions used for the final salt formation (Step 3) could potentially facilitate the formation of N-nitroso fluoxetine. Therefore, strict control of raw material quality and purification of intermediates are critical.
Analytical Protocol for the Determination of N-Nitroso Fluoxetine in Fluoxetine API by LC-MS/MS.[1][2]
This method is applicable for the quantitative determination of N-nitroso fluoxetine in fluoxetine drug substances.[1]
4.2.1. Equipment and Materials [1]
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Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.[1]
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Analytical column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).[1]
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Reference Standards: N-nitroso fluoxetine and an appropriate internal standard (e.g., N-nitroso fluoxetine-d5).[1]
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Solvents: HPLC grade methanol and acetonitrile, and deionized water.[1]
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Reagents: Ammonium formate.[1]
4.2.2. Chromatographic and Mass Spectrometric Conditions [1]
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation (refer to specific validated methods) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Ion Source Temp. | 500 °C |
| MRM Transitions | N-Nitroso Fluoxetine: e.g., m/z 339.1 -> 148.1 (quantifier), m/z 339.1 -> 44.1 (qualifier) |
| N-Nitroso Fluoxetine-d5 (IS): e.g., m/z 344.1 -> 153.1 |
4.2.3. Standard and Sample Preparation [1]
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Standard Stock Solution: Accurately weigh and dissolve N-nitroso fluoxetine reference standard in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).
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Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol.
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Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a suitable diluent (e.g., methanol/water) to cover the desired concentration range. Spike each standard with the internal standard.
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Sample Solution: Accurately weigh a known amount of fluoxetine API (e.g., 100 mg), dissolve it in a suitable diluent, and spike with the internal standard.
4.2.4. Analysis and Quantification
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Inject the prepared standard and sample solutions into the LC-MS/MS system.
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Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
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Determine the concentration of N-nitroso fluoxetine in the sample solution from the calibration curve.
Visualizations
N-Nitroso Fluoxetine Formation Pathway
Caption: Chemical pathway for the formation of N-nitroso fluoxetine.
Analytical Workflow for N-Nitroso Fluoxetine
